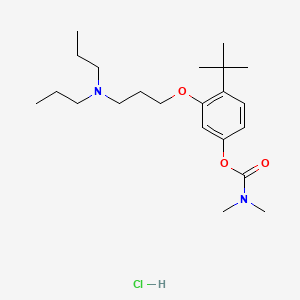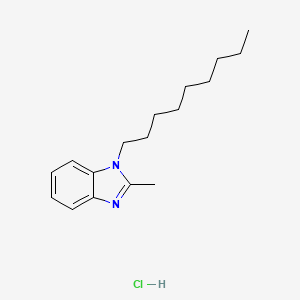
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound is characterized by the presence of a benzimidazole ring substituted with a 2-methyl-1-nonyl group and a monohydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer . The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the function of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and cell division processes, leading to the inhibition of cell growth and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness: 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-1-nonyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Eigenschaften
CAS-Nummer |
158042-69-4 |
|---|---|
Molekularformel |
C17H27ClN2 |
Molekulargewicht |
294.9 g/mol |
IUPAC-Name |
2-methyl-1-nonylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C17H26N2.ClH/c1-3-4-5-6-7-8-11-14-19-15(2)18-16-12-9-10-13-17(16)19;/h9-10,12-13H,3-8,11,14H2,1-2H3;1H |
InChI-Schlüssel |
ZYWPQISMOQXVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C(=NC2=CC=CC=C21)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
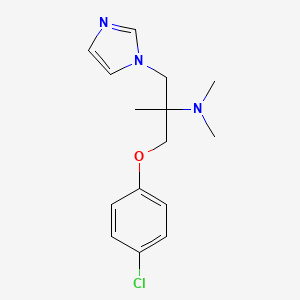
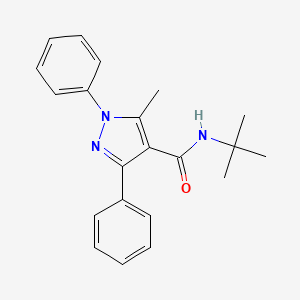
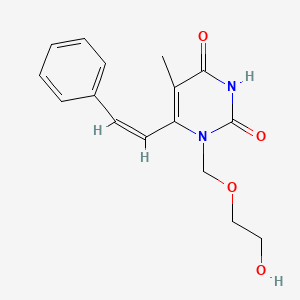
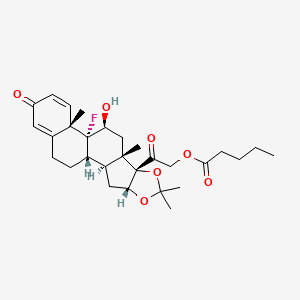
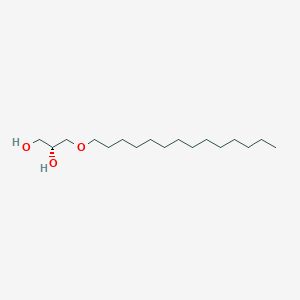
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
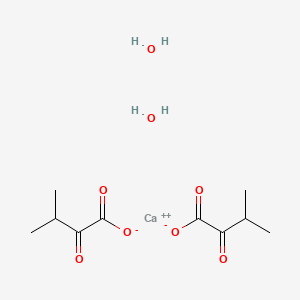
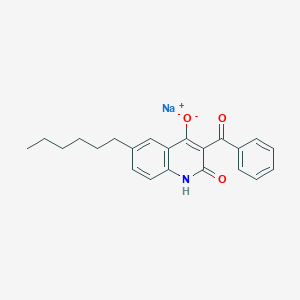
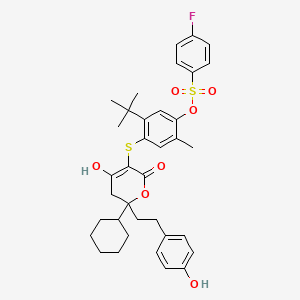
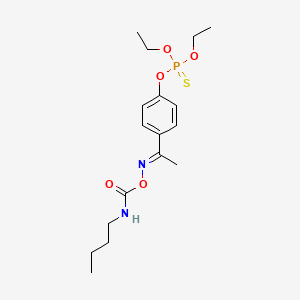
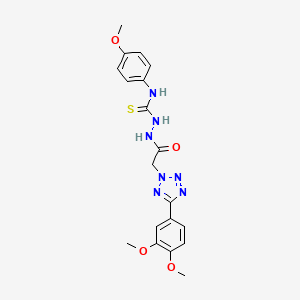
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
